

# Pomalidomide-C7-COOH: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Pomalidomide-C7-COOH

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at **Pomalidomide-C7-COOH**, a key building block in the development of targeted protein degraders. This document outlines its core molecular features, its role in cellular signaling, and relevant experimental methodologies.

## Core Molecular Data

**Pomalidomide-C7-COOH** is a functionalized derivative of pomalidomide, an immunomodulatory agent. It incorporates a seven-carbon carboxylic acid linker, making it a valuable intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Property	Value	Source(s)
Molecular Weight	415.44 g/mol	[1]
Chemical Formula	C <sub>21</sub> H <sub>25</sub> N <sub>3</sub> O <sub>6</sub>	[1]
Description	A synthesized E3 ligase cereblon ligand-linker conjugate.	[1]
Primary Application	Intermediate for the synthesis of PROTACs.	[1]

## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide and its derivatives exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.<sup>[2][3]</sup> As a derivative, **Pomalidomide-C7-COOH** functions as the Cereblon-binding moiety in a PROTAC.

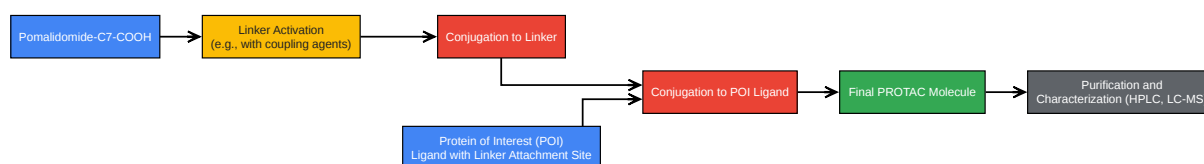
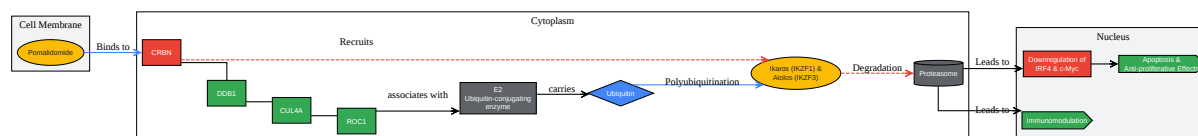
The general mechanism of action for pomalidomide involves:

- **Binding to Cereblon:** Pomalidomide binds to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.<sup>[3][4]</sup>
- **Recruitment of Neo-substrates:** This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neo-substrate" proteins that would not typically be targeted. Key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).<sup>[2][3][5]</sup>
- **Ubiquitination and Degradation:** The recruited neo-substrates are then polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.<sup>[2][6]</sup>
- **Downstream Effects:** The degradation of Ikaros and Aiolos leads to a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic activity in cancer cells, as well as immunomodulatory effects on the tumor microenvironment.<sup>[3][5][6]</sup>

In the context of a PROTAC, the **Pomalidomide-C7-COOH** component serves to recruit the CRBN E3 ligase to a specific protein of interest (POI) targeted by the other end of the PROTAC molecule, thereby inducing the POI's degradation.

## Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a pomalidomide-based molecule to Cereblon.



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